Tert-butyl 3-(2-iodoethyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 3-(2-iodoethyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C12H22INO2 and its molecular weight is 339.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Asymmetric Synthesis of Piperidine Derivatives
The compound has been utilized in the asymmetric synthesis of trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives. These syntheses are crucial for producing enantiomerically pure compounds, which are important for their biological activity. The process involves several steps, starting from L-aspartic acid beta-tert-butyl ester or N-Cbz-beta-alanine, and includes techniques such as tribenzylation, alkylation, hydroboration, ozonolysis, and reductive amination to achieve high stereoselectivity and enantiomeric purity in the final products (Xue et al., 2002).
Synthesis of Biologically Active Compounds
Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a derivative of the compound , serves as a crucial intermediate in the synthesis of crizotinib, a potent anticancer agent. The synthesis involves a three-step process starting from tert-butyl-4-hydroxypiperdine-1-carboxylate and yields an intermediate confirmed by MS and 1H NMR spectroscopy (Kong et al., 2016).
Synthesis of Enantiopure Piperidine and Pipecolate Derivatives
The compound has been used in the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common piperidine precursor. This research highlights the importance of tert-butyl 2-substituted piperidinecarboxylates as intermediates for producing cis-4-hydroxy delta-lactams and further transforming them into valuable amino acid derivatives. These syntheses are significant for pharmaceutical development and understanding biological systems (Marin et al., 2004).
Properties
IUPAC Name |
tert-butyl 3-(2-iodoethyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22INO2/c1-12(2,3)16-11(15)14-8-4-5-10(9-14)6-7-13/h10H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEOHFLQAXHPEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10435480 | |
Record name | Tert-butyl 3-(2-iodoethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10435480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146667-86-9 | |
Record name | Tert-butyl 3-(2-iodoethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10435480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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